molecular formula C12H10BrN B2918372 2-(4-Bromomethylphenyl)pyridine CAS No. 257907-04-3; 52199-24-3

2-(4-Bromomethylphenyl)pyridine

Cat. No.: B2918372
CAS No.: 257907-04-3; 52199-24-3
M. Wt: 248.123
InChI Key: FCLQGHNSQXFQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromomethylphenyl)pyridine is an organic compound with the chemical formula C12H10BrN. It is characterized by the presence of bromomethyl and pyridine functional groups. This compound is known for its applications in various chemical processes and is typically a colorless to light yellow solid that dissolves in solvents .

Preparation Methods

The preparation of 2-(4-Bromomethylphenyl)pyridine generally involves the reaction of 4-bromomethylbenzene and pyridine in a suitable reaction solvent. The reaction is typically carried out at room temperature, although the reaction time can be relatively long . Industrial production methods may involve optimized reaction conditions to improve yield and efficiency.

Chemical Reactions Analysis

2-(4-Bromomethylphenyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-(4-Bromomethylphenyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromomethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can participate in nucleophilic substitution reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can lead to the formation of various products and intermediates, depending on the specific conditions and reagents used .

Comparison with Similar Compounds

2-(4-Bromomethylphenyl)pyridine can be compared with other similar compounds, such as:

    2-(4-Chloromethylphenyl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(4-Methylphenyl)pyridine: Lacks the halogen substituent, making it less reactive in certain types of reactions.

    2-(4-Bromophenyl)pyridine: Similar structure but without the methyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various chemical processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Bromomethylphenyl)pyridine, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions or bromination of pre-functionalized pyridine derivatives . For example, 4-(4-bromomethylphenyl)terpyridine can be synthesized through allylic bromination using N-bromosuccinimide (NBS) and AIBN, achieving moderate yields (~60%) . Optimizing solvent systems (e.g., dioxane/water mixtures) and catalysts (e.g., Pd(PPh₃)₄) enhances coupling efficiency. Purification via silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization improves purity (>95%) .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Key signals include aromatic protons in δ 7.2–8.5 ppm (pyridine and phenyl groups) and bromomethyl (-CH₂Br) protons at δ 4.3–4.7 ppm. ¹³C NMR confirms quaternary carbons adjacent to bromine (~δ 35–40 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) at m/z 263.99 (C₁₂H₁₁BrN⁺) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity, with retention times calibrated against standards .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Waste Management : Halogenated byproducts require segregation and disposal via certified hazardous waste facilities .
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes. Toxicity data gaps necessitate treating the compound as a Category 4 acute toxin (oral, dermal, inhalation) .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its reactivity in cross-coupling catalysis?

Methodological Answer: The C-Br bond serves as a versatile handle for palladium-catalyzed couplings (e.g., Heck, Sonogashira). Bromine’s electronegativity activates the methylene group for nucleophilic substitution, enabling functionalization with amines or thiols. Kinetic studies show that Pd(OAc)₂/XPhos catalysts achieve >80% conversion in Suzuki reactions with arylboronic acids . Mechanistic analysis via DFT calculations reveals bromine’s role in stabilizing transition states during oxidative addition .

Q. What strategies are effective for designing this compound derivatives with enhanced photophysical properties?

Methodological Answer:

  • Substitution at the Pyridine Ring : Introducing electron-donating groups (e.g., -OCH₃) red-shifts absorption maxima (e.g., λmax 290→320 nm) via conjugation .
  • Coordination Complexes : Terpyridine derivatives of this compound form luminescent Ru(II) complexes for optoelectronic applications. Synthesis involves refluxing with RuCl₃ in ethanol (72 h, 70°C) .
  • Supramolecular Assembly : Bromine facilitates halogen bonding with iodine-containing acceptors, enabling crystal engineering for organic semiconductors .

Q. How can researchers resolve contradictions in reported reaction outcomes for bromomethylpyridine derivatives?

Methodological Answer:

  • Control Experiments : Replicate reactions under inert atmospheres (Ar/N₂) to rule out oxidative side reactions. For example, trace O₂ can oxidize Pd(0) catalysts, reducing yields .
  • Analytical Validation : Use GC-MS to detect low-abundance byproducts (e.g., dehalogenated species). Conflicting NMR data may arise from solvent impurities; always use deuterated solvents with <0.03% H₂O .
  • Computational Modeling : Compare experimental yields with DFT-predicted activation energies to identify rate-limiting steps .

Q. What experimental conditions stabilize this compound against thermal or photolytic degradation?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under argon. Degradation studies show <5% decomposition over 6 months under these conditions .
  • Light Sensitivity : UV-Vis spectroscopy reveals photodegradation above 300 nm; use red-light filters in photoreactions .
  • Thermal Stability : TGA analysis indicates decomposition onset at 180°C. Avoid refluxing above 120°C in polar aprotic solvents (e.g., DMF) .

Q. How can researchers develop robust analytical methods for quantifying trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS : Use a triple-quadrupole system with MRM mode to detect halogenated impurities (LOQ = 0.1 ppm). Optimize ionization parameters (e.g., +150 V capillary voltage) .
  • X-ray Crystallography : Resolve ambiguous peaks in NMR by growing single crystals via vapor diffusion (ether/pentane). Compare unit cell parameters with CCDC databases .
  • ICP-OES : Quantify residual palladium catalysts (<10 ppm) using axial plasma viewing and internal standardization with Yttrium .

Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLQGHNSQXFQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40948694
Record name 2-[4-(Bromomethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257907-04-3
Record name 2-[4-(Bromomethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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